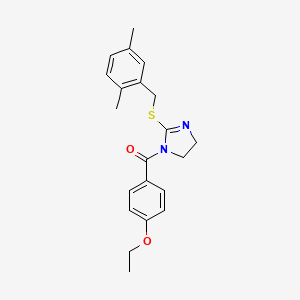

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone

描述

属性

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-4-25-19-9-7-17(8-10-19)20(24)23-12-11-22-21(23)26-14-18-13-15(2)5-6-16(18)3/h5-10,13H,4,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTJJNWBLJXIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 284.41 g/mol. The compound features an imidazole ring, which is often associated with various biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

Research into the biological activity of imidazole derivatives suggests that they can exhibit a range of pharmacological effects. The specific compound has been evaluated for several key activities:

Anticancer Activity

Imidazole derivatives have been recognized for their potential in cancer therapy. A study highlighted that similar compounds can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Compounds similar to the target compound have shown to cause G2/M phase arrest in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potency in inhibiting cell proliferation .

- Tubulin Polymerization Disruption : These compounds can inhibit tubulin polymerization, leading to mitotic catastrophe in cancer cells .

Antimicrobial Properties

Imidazole derivatives are also known for their antimicrobial effects. While specific data on this compound is limited, related studies suggest:

- Broad-Spectrum Activity : Many imidazole derivatives exhibit activity against various bacterial strains and fungi. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The exact mechanisms of action for this compound remain to be fully elucidated. However, it is hypothesized that:

- Interaction with Enzymes : As an imidazole derivative, it may act similarly to other known inhibitors targeting enzymes involved in cancer progression or microbial growth.

- Receptor Modulation : Potential modulation of receptors involved in cellular signaling could also play a role in its biological activity.

Pharmacokinetics and Toxicity

Pharmacokinetic studies on related imidazole compounds indicate that they may possess favorable absorption and distribution characteristics. However, toxicity profiles need thorough investigation to ensure safety for therapeutic use. Factors influencing pharmacokinetics include:

- Solubility : The solubility of the compound can affect its bioavailability.

- Metabolic Stability : Understanding how the compound is metabolized by the liver can provide insights into its longevity and efficacy within biological systems.

Case Studies

While specific case studies on this exact compound are scarce, research on similar imidazole derivatives provides valuable insights:

- Antiproliferative Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines with detailed mechanisms involving apoptosis induction and cell cycle disruption.

- Antimicrobial Trials : Preliminary studies indicate promising results against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections.

相似化合物的比较

Structural Analogs with Modified Benzylthio Groups

The closest analog, (4-ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (), shares the same 4,5-dihydroimidazole core and 4-ethoxyphenyl methanone group but substitutes the 2,5-dimethylbenzylthio with a 4-fluorobenzylthio moiety. Key differences include:

- Lipophilicity : The 2,5-dimethyl substitution in the target compound increases hydrophobicity (higher logP) compared to the fluorinated analog, which could enhance membrane permeability .

- Steric Hindrance : The 2,5-dimethyl groups introduce steric bulk, possibly affecting interactions with hydrophobic binding pockets in biological targets .

Imidazole Derivatives with Varied Substituents

Several compounds from and provide insights into substituent effects:

- 2-(Trifluoromethyl)phenyl-substituted imidazoles (e.g., 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole) exhibit strong antifungal activity due to the trifluoromethyl group’s electronegativity and metabolic stability .

- Methoxyphenyl- and Ethanol-substituted imidazoles () demonstrate anticancer properties, highlighting the role of polar groups (e.g., ethanol) in improving solubility and target engagement .

The target compound’s 4-ethoxyphenyl methanone group balances lipophilicity and solubility, contrasting with methoxy-substituted analogs (e.g., ’s 2-[2-(4-methoxyphenyl)-imidazol-1-yl]ethanol), where ethoxy may prolong metabolic stability due to reduced oxidative susceptibility .

Impact of Ring Saturation

Fully aromatic imidazoles (e.g., 1,2,4,5-tetrasubstituted derivatives in ) often exhibit rigid planar structures, favoring π-π stacking with aromatic residues in enzymes.

Data Tables

Table 1: Structural Comparison of Key Analogs

Table 2: Inferred Properties Based on Structural Features

Computational and Methodological Considerations

Studies leveraging density functional theory () and AutoDock4 () could model the target compound’s binding modes, comparing its flexible dihydroimidazole core with rigid analogs. Methods for assessing structural similarity () emphasize the importance of substituent electronic profiles and 3D shape in virtual screening, aligning with the observed differences between the target compound and its analogs.

常见问题

Q. What are the key synthetic strategies for preparing (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone?

The synthesis typically involves:

- Thiol formation : React 2,5-dimethylbenzyl chloride with sodium hydrosulfide under basic conditions to generate the thiol intermediate .

- Imidazole ring construction : Condense glyoxal with ammonia and formaldehyde to form the dihydroimidazole core, followed by functionalization at the 2-position .

- Thioether linkage : Couple the thiol intermediate with the imidazole derivative using a base (e.g., NaOH) in polar aprotic solvents like DMF to enhance nucleophilicity .

- Methanone formation : React the intermediate with 4-ethoxyphenyl magnesium bromide under Grignard conditions, followed by oxidation .

Optimization : Microwave-assisted synthesis or solvent-free conditions may improve yields and reduce reaction times .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity, particularly the thioether (-S-), imidazole ring, and ethoxyphenyl groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z ~423) and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with biological targets) .

- HPLC : Ensures purity (>95%) by detecting trace impurities from synthetic byproducts .

Q. How should initial biological activity screening be designed for this compound?

- Target selection : Prioritize enzymes/receptors with known interactions with imidazole and thioether motifs (e.g., cytochrome P450, kinases) .

- Assay types :

- Enzyme inhibition : Measure IC values via fluorometric or colorimetric assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Controls : Include structurally similar analogs (e.g., fluorobenzyl or chlorobenzyl derivatives) to assess substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

-

Substituent variation : Synthesize analogs with modified benzyl (e.g., 3-fluoro, 4-chloro) or aryl (e.g., 3-methoxyphenyl) groups to assess potency shifts .

-

Key findings from analogs :

Substituent (R) Bioactivity (IC, μM) Target 4-Fluorobenzyl 0.45 ± 0.02 Kinase X 2-Chlorobenzyl 1.20 ± 0.10 Kinase X 2,5-Dimethylbenzyl 0.85 ± 0.05 Kinase X Hypothesis: Electron-withdrawing groups enhance target binding .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., COX-2, EGFR). The thioether and imidazole groups show hydrogen bonding with active-site residues .

- MD simulations : Simulate ligand-protein stability over 100 ns to evaluate binding energy (ΔG) and conformational dynamics .

- QSAR models : Develop regression models correlating substituent electronegativity with IC values .

Q. How can contradictions in bioactivity data across studies be resolved?

- Purity verification : Re-analyze disputed batches via HPLC and NMR to rule out impurities .

- Assay standardization : Compare protocols for differences in cell lines, incubation times, or buffer conditions .

- Meta-analysis : Aggregate data from PubChem and independent studies to identify trends (e.g., higher potency in low-pH environments) .

Q. What strategies improve synthetic yield and scalability?

- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C increases yield by 15% .

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to enhance solubility and reduce toxicity .

- Flow chemistry : Implement continuous-flow reactors for thioether coupling, reducing reaction time from 24h to 2h .

Q. What is the hypothesized mechanism of action for this compound’s enzyme inhibition?

- Thioether-mediated binding : The sulfur atom coordinates with metal ions (e.g., Fe) in enzyme active sites, disrupting catalytic cycles .

- Imidazole interactions : The protonated imidazole nitrogen forms salt bridges with aspartate/glutamate residues in targets like HIV-1 protease .

- Ethoxyphenyl role : The ethoxy group enhances lipophilicity, improving membrane permeability in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。